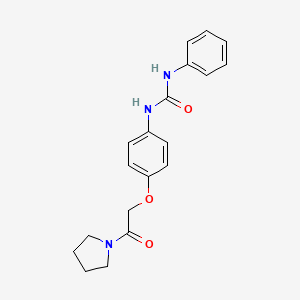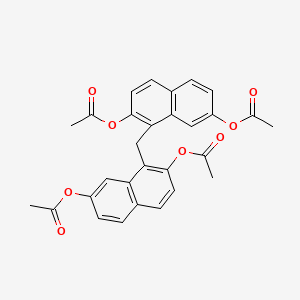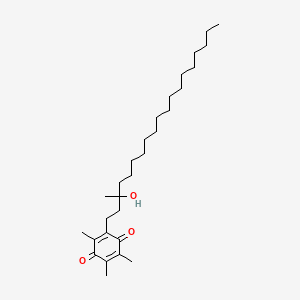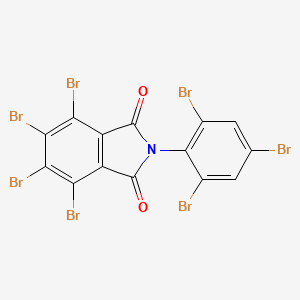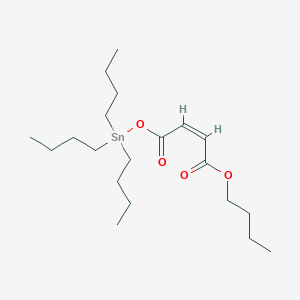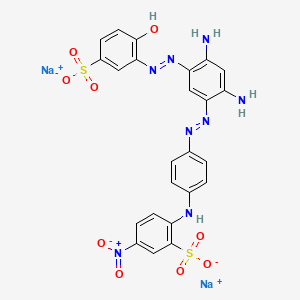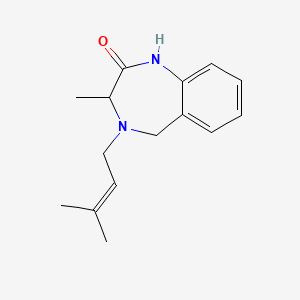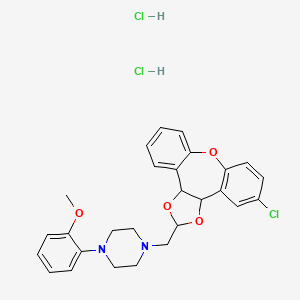
Mercury, bis(2-amino-5-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bis(2-amino-5-nitrophenyl)- is an organomercury compound with the chemical formula C12H10HgN4O4 This compound is known for its unique structure, which includes two amino and nitro groups attached to a phenyl ring, coordinated with a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(2-amino-5-nitrophenyl)- typically involves the reaction of 2-amino-5-nitrophenol with mercury(II) acetate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(NH2)(NO2)+Hg(OAc)2→Hg[C6H4(NH2)(NO2)]2+2HOAc
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the toxicity associated with mercury compounds. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury and its by-products.
Chemical Reactions Analysis
Types of Reactions
Mercury, bis(2-amino-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, where the nitro and amino groups direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Mercury, bis(2-amino-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in developing new therapeutic agents, although its toxicity limits its direct application.
Industry: Used in the development of specialized materials and as a precursor for other organomercury compounds.
Mechanism of Action
The mechanism by which Mercury, bis(2-amino-5-nitrophenyl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The nitro and amino groups can also participate in redox reactions, further affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Mercury, bis(2-amino-4-nitrophenyl)-
- Mercury, bis(2-amino-3-nitrophenyl)-
- Mercury, bis(2-amino-6-nitrophenyl)-
Comparison
Mercury, bis(2-amino-5-nitrophenyl)- is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research applications.
Properties
CAS No. |
120302-59-2 |
|---|---|
Molecular Formula |
C12H10HgN4O4 |
Molecular Weight |
474.82 g/mol |
IUPAC Name |
bis(2-amino-5-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H5N2O2.Hg/c2*7-5-1-3-6(4-2-5)8(9)10;/h2*1,3-4H,7H2; |
InChI Key |
SFJYMKLZOHWOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




